2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide
CAS No.: 339064-44-7
Cat. No.: VC4355709
Molecular Formula: C26H21FN2OS
Molecular Weight: 428.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339064-44-7 |
|---|---|
| Molecular Formula | C26H21FN2OS |
| Molecular Weight | 428.53 |
| IUPAC Name | 2-[(4-fluorophenyl)methylsulfanyl]-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide |
| Standard InChI | InChI=1S/C26H21FN2OS/c27-22-9-5-21(6-10-22)18-31-25-4-2-1-3-24(25)26(30)29-23-11-7-19(8-12-23)17-20-13-15-28-16-14-20/h1-16H,17-18H2,(H,29,30) |
| Standard InChI Key | HFIFZUMUYSQDEK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)SCC4=CC=C(C=C4)F |
Introduction
Molecular Architecture and Structural Features
2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide features a benzanilide backbone—a conjugated system comprising a benzoyl group linked to an aniline moiety via an amide bond. The 2-position of the benzoyl ring is substituted with a thioether group connected to a 4-fluorobenzyl unit, while the 4'-position of the aniline ring bears a 4-pyridylmethyl substituent.
The thioether linkage at the 2-position introduces a sulfur atom, which may influence electron distribution and redox stability . Fluorination at the para position of the benzyl group is a common strategy to enhance metabolic stability and modulate lipophilicity, as demonstrated in GABA-A receptor modulators like 2-(4-fluorophenyl)-1H-benzo[d]imidazoles . The 4-pyridylmethyl group introduces a basic nitrogen atom, potentially enabling hydrogen bonding or ionic interactions in biological systems.
Table 1: Key Structural Components and Their Implications
Synthetic Pathways and Optimization
While no direct synthesis of this compound is documented, analogous benzanilide preparations provide methodological insights. The parent benzanilide structure is typically synthesized via Schotten-Baumann acylation, where an aniline derivative reacts with a benzoyl chloride .
Thioether Incorporation
The 2-[(4-fluorobenzyl)thio] group could be introduced through nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling. For example, 4-fluorobenzylthiol might displace a leaving group (e.g., chloride or bromide) at the 2-position of a preformed bromobenzanilide intermediate. This approach aligns with methods used to synthesize 2-(4-ethyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine .
Pyridylmethyl Functionalization
The 4-pyridylmethyl group at the 4'-position may be installed via reductive amination or Ullmann-type coupling. Patent RU2560881C1 demonstrates nitration and acylation techniques for benzanilide derivatives, though adaptations would be required for pyridine incorporation .
Table 2: Hypothetical Synthetic Route
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Benzanilide formation | Aniline + benzoyl chloride, base |
| 2 | Bromination at 2-position | Br₂, FeBr₃ |
| 3 | Thioether formation | 4-Fluorobenzylthiol, CuI, base |
| 4 | Pyridylmethyl introduction | 4-Pyridylmethyl chloride, Pd catalysis |
Physicochemical Properties and Stability
The compound’s solubility and stability can be extrapolated from structurally related molecules. Fluorinated benzanilides like those in exhibit moderate aqueous solubility (50–75 μg/mL at pH 7.4), suggesting similar behavior for this derivative. The thioether linkage may reduce oxidative stability compared to ethers but could enhance membrane permeability due to increased lipophilicity .
Metabolic stability is likely improved by the 4-fluorobenzyl group, as fluorination blocks common cytochrome P450 oxidation sites. Studies on 2-(4-fluorophenyl)-1H-benzo[d]imidazoles show >90% parent compound remaining after 120-minute incubation with human liver microsomes .
Biological Relevance and Applications
Though direct pharmacological data are unavailable, the structural features suggest potential CNS activity. The 4-fluorobenzylthio moiety resembles allosteric modulators of GABA-A receptors , while the pyridylmethyl group may facilitate interactions with kinase ATP-binding pockets. Alternatively, the compound could serve as a dye intermediate, given benzanilides’ historical use in colorants .
Computational Insights and Docking Studies
Molecular docking of analogous compounds reveals key interactions at protein binding sites. For example, 2-(4-fluorophenyl)-1H-benzo[d]imidazoles form hydrogen bonds with His102 and Ser206 residues at the α1/γ2 GABA-A receptor interface . The pyridyl nitrogen in 2-[(4-fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide could similarly engage in π-cation or hydrogen-bond interactions, potentially modulating receptor activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume